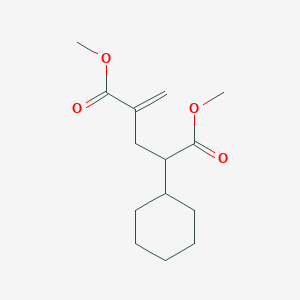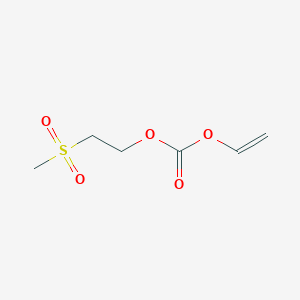
Ethenyl 2-(methanesulfonyl)ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl 2-(methanesulfonyl)ethyl carbonate is a chemical compound with a unique structure that combines an ethenyl group with a methanesulfonyl group and an ethyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Ethenyl 2-(methanesulfonyl)ethyl carbonate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl 2-(methanesulfonyl)ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of ethenyl derivatives .
Applications De Recherche Scientifique
Ethenyl 2-(methanesulfonyl)ethyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Ethenyl 2-(methanesulfonyl)ethyl carbonate involves its ability to interact with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to modifications of proteins and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Vinyl acetate: Used in the production of polyvinyl acetate (PVAc).
2-(Methanesulfonyl)ethyl succinimidyl carbonate: Used as a protein crosslinker and in biochemical assays .
Uniqueness
Ethenyl 2-(methanesulfonyl)ethyl carbonate is unique due to its combination of functional groups, which provides it with distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
402849-60-9 |
|---|---|
Formule moléculaire |
C6H10O5S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
ethenyl 2-methylsulfonylethyl carbonate |
InChI |
InChI=1S/C6H10O5S/c1-3-10-6(7)11-4-5-12(2,8)9/h3H,1,4-5H2,2H3 |
Clé InChI |
JULQEZZURTVPLZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCOC(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)
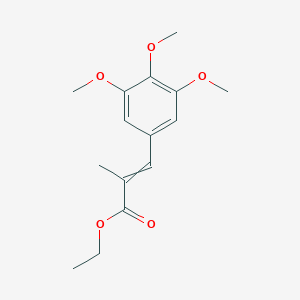
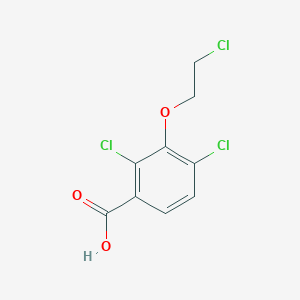
![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
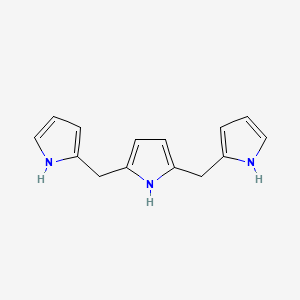
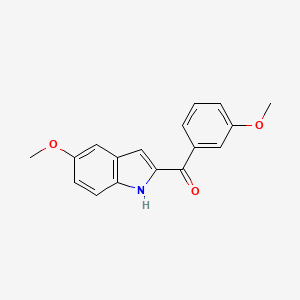
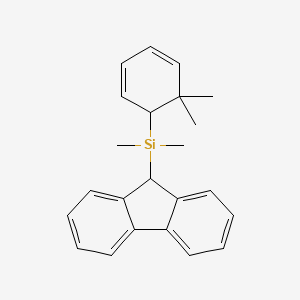
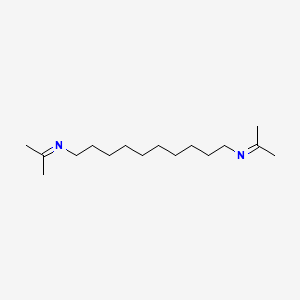
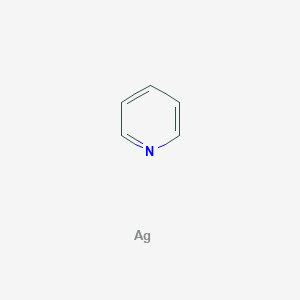
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

